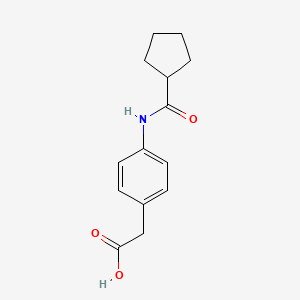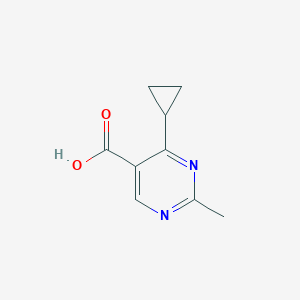
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid
Overview
Description
“4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 954232-87-2 . It has a molecular weight of 178.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-cyclopropyl-2-methyl-5-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C9H10N2O2/c1-5-10-4-7 (9 (12)13)8 (11-5)6-2-3-6/h4,6H,2-3H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid is still not fully understood. However, it is believed to interact with enzymes involved in the biosynthesis of proteins and nucleic acids, as well as with proteins involved in the regulation of gene expression. It is also thought to interact with the cell membrane and other cellular components, thus modulating their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to inhibit the release of inflammatory cytokines. In addition, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
The use of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and does not produce any significant side-effects. However, this compound is not soluble in organic solvents and is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid. It could be used in the development of new drugs and therapeutic agents, as well as in the synthesis of new pyrimidine derivatives. It could also be used in the study of the biochemical and physiological effects of this compound on cells and tissues. In addition, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential applications in other fields.
Scientific Research Applications
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid has been studied extensively for its potential application in synthetic organic chemistry and biomedical research. It is used as a building block for the synthesis of various pyrimidine derivatives, such as purines and pyridines. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as anticancer drugs, antiviral drugs, and antibiotics. It has also been studied for its potential use in the development of novel drugs and therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-10-4-7(9(12)13)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXPDRKUMCFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3390091.png)
![6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390101.png)
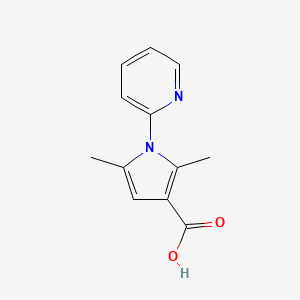
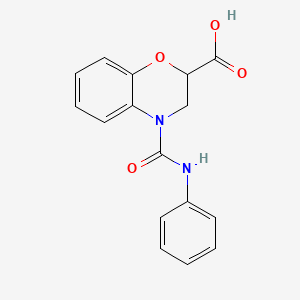
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390119.png)
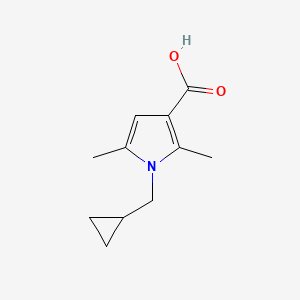

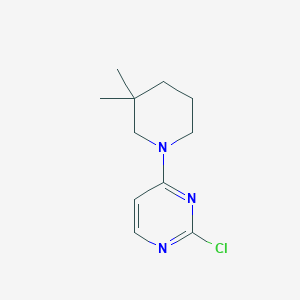
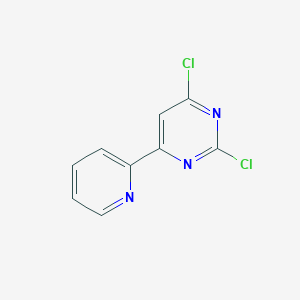
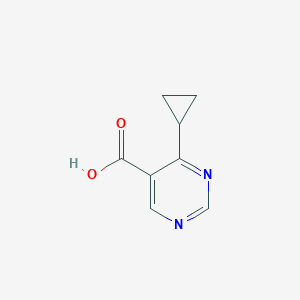
![2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3390177.png)
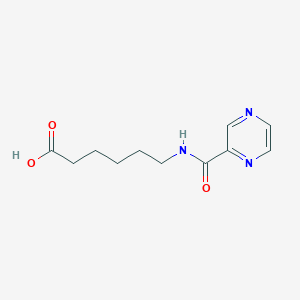
![3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390198.png)
